molecular formula C8H9NO B046363 N-Methylformanilide CAS No. 93-61-8

N-Methylformanilide

Cat. No.: B046363
CAS No.: 93-61-8
M. Wt: 135.16 g/mol
InChI Key: JIKUXBYRTXDNIY-UHFFFAOYSA-N
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Description

N-Methylformanilide (CAS 93-61-8) is an N-methylated formamide derivative with the chemical formula HCON(CH₃)C₆H₅. It is synthesized via the reaction of formic acid with N-methylaniline, often using solvents like toluene or acetic acid to improve yields . Key physical properties include a boiling point of 243–244°C, density of 1.095 g/mL, and refractive index of 1.561 . Structurally, it features a formyl group bonded to the nitrogen of N-methylaniline, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylformanilide can be synthesized through the reaction of methylaniline with formic acid. The process involves heating methylaniline with formic acid in the presence of a solvent like toluene. The reaction mixture is distilled to remove water and other by-products, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by heating methylaniline with formamide in glacial acetic acid solution. This method yields a high purity product and is preferred for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-Methylformanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Phosphoryl Chloride: Used in Vilsmeier-Haack reactions.

    Formic Acid: Used in the synthesis of this compound.

Major Products:

Mechanism of Action

N-Methylformanilide facilitates the dissolution of reactants and the formation of intermediates, allowing for efficient progress of desired chemical transformations. It interacts with substrates and catalysts at the molecular level, promoting the desired chemical reactions without directly participating in the reaction itself .

Comparison with Similar Compounds

N-Methylacetanilide

Catalytic Hydrogenation Selectivity

N-Methylformanilide exhibits exceptional reactivity in molybdenum pincer complex (Mo-1a)-catalyzed hydrogenation. Under identical conditions (80°C, 5 mol% catalyst), 80% conversion of this compound to N-methylaniline is achieved, compared to only 20% conversion for N-Methylacetanilide . Computational studies reveal similar energy barriers (~1 kcal/mol difference) for C–N bond cleavage, suggesting substrate-specific interactions (e.g., formyl vs. acetyl group) drive selectivity .

Compound Conversion (%) Energy Barrier (kcal/mol)
This compound 80 14.3
N-Methylacetanilide 20 15.2

N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc)

Interaction with Gold Nanoclusters

This compound, DMF, and DMAc similarly modulate the optical properties of Au₄²⁻ clusters. All three induce a blueshift in the longitudinal absorption peak (806 nm → ~780 nm) and enhance near-infrared photoluminescence quantum yield (PLQY) by stabilizing the cluster surface . However, this compound’s aromatic phenyl group may offer superior steric stabilization compared to DMF’s linear structure.

N,N-Dimethylaniline (DMA)

Oxidative Demethylation Pathways

Manganese-catalyzed oxidation of DMA produces this compound (MFA) and N-methylaniline (MA) in ratios dependent on substituents and oxidants. For example, using TBHP (tert-butyl hydroperoxide), the MA:MFA ratio correlates with the σₚ (para-substituent constant) of DMA derivatives, with electron-withdrawing groups favoring MFA formation .

Substituent (para-) σₚ MA:MFA Ratio
-OCH₃ -0.27 3:1
-NO₂ +1.25 1:4

Benzamide

Competitive Hydrogenation

In a proof-of-concept experiment, Mo-1a selectively cleaved this compound over benzamide (7a), achieving 76–77% conversion of the former without significant benzamide degradation . This highlights this compound’s preferential activation due to its lower steric hindrance and stronger Mo–formyl interaction.

Reactivity and Stability

Photodegradation Pathways

This compound is a primary product in the photodegradation of pyrene–DMA exciplex systems. Upon UV irradiation, DMA undergoes oxidative N-demethylation, yielding this compound and N-monomethylaniline (MMA) .

Thermal and Chemical Stability

This compound decomposes under photoreductive conditions to form N-methylaniline, aniline, and CO₂ . Its stability is lower than DMF, which resists decomposition under similar conditions due to stronger C–N bonds.

Biological Activity

N-Methylformanilide (NMF) is an organic compound with significant biological activity, particularly in the context of medicinal chemistry and toxicology. This article delves into its biological properties, including its potential as an antitumor agent, its metabolic pathways, and its interactions with biological systems.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

N Methylformanilide C9H11NO\text{N Methylformanilide }\text{C}_9\text{H}_{11}\text{N}\text{O}

This compound features a methyl group attached to the nitrogen atom of the formamide functional group, influencing its reactivity and biological interactions.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. A study conducted on various derivatives of N-methylformamide (NMF) demonstrated that these compounds possess significant activity against specific tumor types, such as ovarian sarcoma and lymphoma in murine models. The most potent derivatives showed a clear structure-activity relationship, emphasizing the importance of specific functional groups in enhancing antitumor efficacy .

Table 1: Antitumor Activity of this compound Derivatives

Compound StructureTumor TypeActivity Level
NMFOvarian SarcomaHigh
NMFTLX5 LymphomaHigh
R3C(X)NR1R2VariousVariable

The antitumor mechanism of this compound involves several pathways:

  • Genotoxicity : NMF has been shown to induce genotoxic effects through metabolic activation involving cytochrome P450 enzymes, particularly CYP2E1. This activation leads to the formation of reactive intermediates that can damage DNA .
  • Cellular Impact : Studies indicate that high concentrations of NMF can influence cellular processes such as apoptosis and cell cycle regulation, contributing to its cytotoxic effects against cancer cells .

Metabolism and Toxicological Profile

The metabolism of this compound primarily occurs in the liver, where it is converted into various metabolites. The compound's hepatotoxicity has been noted in experimental studies, highlighting the liver as a critical target organ for both therapeutic and adverse effects .

Table 2: Metabolic Pathways of this compound

MetabolitePathway Description
N-MethylformamideMajor metabolite linked to hepatotoxicity
Reactive IntermediatesFormed via CYP2E1 activation

Case Studies

Case Study 1: Antitumor Efficacy

In a controlled experiment, mice treated with this compound derivatives exhibited significant tumor regression compared to untreated controls. The study highlighted the correlation between structural modifications of the compound and enhanced biological activity against specific cancer types .

Case Study 2: Toxicological Assessment

A toxicological assessment revealed that repeated exposure to high doses of NMF resulted in liver damage and increased tumor incidence in animal models. This finding underscores the need for careful dosage regulation when considering therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-Methylformanilide in laboratory settings?

  • Methodological Guidance :

  • Ventilation : Use fume hoods or local exhaust ventilation to minimize inhalation exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact due to its irritant properties .
  • First Aid : For eye exposure, flush with water for 15+ minutes; for skin contact, wash with soap and water. Avoid inducing vomiting if ingested; administer water/milk .
  • Storage : Keep in a cool, dry, well-ventilated area away from strong oxidizers (e.g., peroxides) .

Q. How is this compound synthesized, and what are its key physical properties?

  • Synthesis : Commonly prepared via reaction of methylamine with formic acid derivatives or through formylation of N-methylaniline .
  • Physical Properties :

  • Boiling Point: 243–244°C; Melting Point: 8–13°C; Density: 1.095 g/cm³ .
  • Solubility: Immiscible in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) .
    • Characterization : Use NMR (¹H/¹³C), IR (C=O stretch at ~1650 cm⁻¹), and GC-MS for purity verification .

Q. What are the primary applications of this compound in organic synthesis?

  • Vilsmeier-Haack Reaction : Acts as a formylating agent in the synthesis of aromatic aldehydes (e.g., 6-benzo[a]pyrenecarboxaldehyde). Typical conditions: 90°C in DMF with POCl₃ .
  • Catalytic Hydrogenation : Used as a substrate in selective C–N bond cleavage studies with molybdenum pincer complexes (e.g., 80% conversion under 24 h at 100°C with H₂) .

Advanced Research Questions

Q. How can researchers optimize the use of this compound in the Vilsmeier-Haack reaction for aromatic aldehyde synthesis?

  • Experimental Design :

  • Molar Ratios : Optimize POCl₃:this compound (typically 1:1 to 1.2:1) to balance reactivity and byproduct formation .
  • Solvent Choice : DMF enhances reaction efficiency due to its polarity and ability to stabilize intermediates .
  • Temperature Control : Maintain 90°C to prevent decomposition of the formamidinium ion intermediate .
    • Troubleshooting : Monitor reaction progress via TLC; quench with Na₂CO₃ to neutralize acidic byproducts .

Q. What role does this compound play in the selective hydrogenation of amides, and how does the reaction mechanism proceed?

  • Mechanistic Insights :

  • Catalytic System : Molybdenum-pincer complexes (e.g., Mo-1a) selectively hydrogenate the C=O bond while preserving C–N bonds. DFT studies suggest a σ-bond metathesis pathway involving H₂ activation .
  • Substrate Specificity : this compound’s electron-rich aryl group enhances reactivity, achieving 80% conversion under 24 h at 100°C with 50 bar H₂ .
    • Methodology : Use ethanol as a co-solvent (≤50% v/v) to improve H₂ solubility without inhibiting the catalyst .

Q. How does this compound function as a swelling agent for meta-aramid fibers, and what kinetic models describe its adsorption?

  • Application in Materials Science :

  • Swelling Mechanism : Disrupts hydrogen bonds in meta-aramid fibers, enabling dye penetration. Optimal swelling occurs at 80–100°C with 10–20% (v/v) this compound in aqueous solutions .
  • Adsorption Kinetics : Follows a pseudo-second-order model (R² > 0.99), with equilibrium adsorption capacities ~55 mg/g for Basic Blue 41 dye .
    • Analytical Methods : Use UV-Vis spectroscopy to quantify dye uptake and SEM to assess fiber morphology post-treatment .

Q. How can researchers resolve contradictions in toxicity data for this compound?

  • Data Analysis :

  • Existing Gaps : No carcinogenicity data per ACGIH/IARC, but acute toxicity (LD50) remains unquantified .
  • Mitigation Strategies : Conduct in vitro assays (e.g., Ames test for mutagenicity) and chronic exposure studies in model organisms. Cross-reference ECHA and DSL classifications for regulatory compliance .

Q. Methodological Resources

  • Synthesis Optimization : Refer to Dai et al. (2007) for Vilsmeier-Haack reaction protocols .
  • Catalytic Studies : Follow Leischner et al. (2019) for hydrogenation conditions and microkinetic modeling .
  • Safety Compliance : Adopt OSHA and EC Directive guidelines for hazard management .

Properties

IUPAC Name

N-methyl-N-phenylformamide
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InChI

InChI=1S/C8H9NO/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JIKUXBYRTXDNIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN(C=O)C1=CC=CC=C1
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Molecular Formula

C8H9NO
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DSSTOX Substance ID

DTXSID0059089
Record name Formamide, N-methyl-N-phenyl-
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Molecular Weight

135.16 g/mol
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Physical Description

Colorless liquid; mp = 9-13 deg C; [Alfa Aesar MSDS]
Record name N-Methylformanilide
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Vapor Pressure

0.02 [mmHg]
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CAS No.

93-61-8
Record name N-Methylformanilide
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Record name Formamide, N-methyl-N-phenyl-
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Synthesis routes and methods I

Procedure details

By essentially the procedure of Example 1, a tube was charged with 20 g of dimethylaniline, 20 g of dimethylformamide, and 1.0 g of cupric chloride dihydrate. The reaction was run at 114°-115° C. for one hour while oxygen was injected incrementally at 200-400 psi. The oxygen absorption was about 0.12 mole. Analysis of the reaction mixture by GC/MS showed a 94.5% conversion of dimethylaniline and a 15.4% yield of N-methyl-N-phenylformamide.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride dihydrate
Quantity
1 g
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reactant
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20 g
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To the reactor described in Example 1 is charged 107 grams (1.0 mole) of N-methyl aniline, 14 grams (0.1 mole) of sodium formanilide and 150 milliliters of methanol. The autoclave is closed, purged with carbon monoxide and the temperature raised to 100° C. with atmospheric steam. Carbon monoxide is then introduced at 28 kg/cm2 pressure for about 30 minutes. The basic reaction mixture is neutralized with hydrochloric acid and extracted with xylene. Gas liquid chromatographic analysis shows that a high conversion to N-methyl formanilide is obtained.
Quantity
107 g
Type
reactant
Reaction Step One
Name
sodium formanilide
Quantity
14 g
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150 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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